Acid yellow 11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is known for its vibrant yellow color and is often used to stain lipids, fats, and oils due to its lipophilic nature.
Mechanism of Action
Target of Action
Sodium 4-(3-hydroxy-5-methyl-4-phenylazopyrazol-2-yl)benzenesulphonate, also known as ACID YELLOW 11, is primarily used as a dye . Its primary targets are the fibers it is intended to color, such as wool, silk, and nylon . These fibers absorb the dye, leading to a change in their color.
Mode of Action
The compound interacts with its targets (fibers) through a process called adsorption . In this process, the dye molecules are attracted to the fiber surface and then penetrate into the interior of the fiber. The azo group (-N=N-) in the compound, which is responsible for its color, forms a complex with the fiber molecules, resulting in a strong bond that makes the coloration stable and long-lasting .
Pharmacokinetics
In terms of its application in dyeing, we can consider factors like its solubility in water and alcohol , which influence how easily it can be applied to and absorbed by fibers.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the dye bath can affect the dye’s ionization state and, consequently, its interaction with the fiber . Similarly, temperature can influence the dye’s solubility and the rate of adsorption onto the fiber . Understanding these factors is crucial for optimizing the dyeing process to achieve the desired color intensity and uniformity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-(3-hydroxy-5-methyl-4-phenylazopyrazol-2-yl)benzenesulphonate involves several steps. Initially, 1-(p-sulfonylphenyl)-3-methyl-5-pyrazolone is dissolved in water and heated to 40°C. Pure sodium carbonate is then added to the solution . The mixture undergoes a coupling reaction with diazonium salts to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often purified through crystallization or filtration techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Sodium 4-(3-hydroxy-5-methyl-4-phenylazopyrazol-2-yl)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and hydrogen gas are often used as reducing agents.
Substitution: Various nucleophiles can be used to substitute the sulfonate group, such as amines and alcohols.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Compounds with different functional groups replacing the sulfonate group.
Scientific Research Applications
Sodium 4-(3-hydroxy-5-methyl-4-phenylazopyrazol-2-yl)benzenesulphonate has diverse applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to visualize and track the progress of reactions.
Biology: Employed in staining techniques to identify and study lipids and fats in biological samples.
Medicine: Investigated for potential use in diagnostic imaging and as a marker in medical tests.
Industry: Utilized in the textile and food industries for coloring purposes.
Comparison with Similar Compounds
Similar Compounds
Sudan IV: Another lipophilic dye used for staining lipids.
Acid Red 87: A dye with similar staining properties but different color.
Congo Red: Used for staining amyloids in biological samples.
Uniqueness
Sodium 4-(3-hydroxy-5-methyl-4-phenylazopyrazol-2-yl)benzenesulphonate stands out due to its specific azo structure, which provides unique staining properties and high affinity for lipophilic substances. Its water solubility also makes it versatile for various applications.
Properties
CAS No. |
6359-82-6 |
---|---|
Molecular Formula |
C16H14N4NaO4S |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
sodium;4-(5-methyl-3-oxo-4-phenyldiazenyl-1H-pyrazol-2-yl)benzenesulfonate |
InChI |
InChI=1S/C16H14N4O4S.Na/c1-11-15(18-17-12-5-3-2-4-6-12)16(21)20(19-11)13-7-9-14(10-8-13)25(22,23)24;/h2-10,15H,1H3,(H,22,23,24); |
InChI Key |
JQVFPNQVPUYAHJ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)O.[Na] |
6359-82-6 | |
Pictograms |
Irritant |
Synonyms |
AcidflavineG; AcidlightyellowG; C.1.AcidYellow11(18820); C.I.Acidyellow11; DermiraYellowG; Fiavazin; flavazinl(c.i.18820); LAcidLightYellowG |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.